9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-
Description
Properties
CAS No. |
1323-38-2 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
InChI Key |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Other CAS No. |
1323-38-2 141-08-2 |
physical_description |
Liquid |
Related CAS |
63502-38-5 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Castor Oil
Castor oil triglycerides are hydrolyzed to release ricinoleic acid. Three industrial methods dominate:
Colgate-Emery Process
This high-temperature (250–300°C), high-pressure (5–6 MPa) steam hydrolysis splits triglycerides into ricinoleic acid and glycerol. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 250–300°C |
| Pressure | 5–6 MPa |
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
However, estolide formation (esterification between ricinoleic acid and glycerol intermediates) reduces purity.
Alkaline Hydrolysis
Saponification with NaOH or KOH (5–10% w/w) at 80–100°C for 4–6 hours achieves near-quantitative hydrolysis. Post-reaction acidification (HCl) isolates ricinoleic acid:
This method avoids estolides but requires rigorous pH control.
Esterification of Ricinoleic Acid with Glycerol
The esterification of ricinoleic acid (C₁₈H₃₄O₃) with glycerol (C₃H₈O₃) produces the target compound. Key methods include:
Acid-Catalyzed Esterification
Concentrated H₂SO₄ (1–3% w/w) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 110–130°C under reflux. Azeotropic distillation (toluene or xylene) removes water to shift equilibrium:
| Parameter | Acid Catalyst (H₂SO₄) | Enzyme Catalyst (Lipase) |
|---|---|---|
| Temperature | 110–130°C | 40–60°C |
| Reaction Time | 6–8 hours | 24–48 hours |
| Yield | 70–75% | 85–90% |
| Purity | 80–85% | 95–98% |
Side reactions include glycerol self-condensation and ricinoleic acid dehydration.
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions (40–60°C, solvent-free):
Enzymatic methods preserve the (9Z,12R) configuration and minimize side reactions. Solvent-free systems achieve 85–90% yield with 98% purity after molecular distillation.
Industrial-Scale Production
Continuous Flow Reactors
Tubular reactors with static mixers enhance heat/mass transfer. Conditions:
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 120–140°C |
| Pressure | 0.5–1.0 MPa |
| Catalyst | PTSA (0.5% w/w) |
Yields reach 80% with 90% purity, but post-reaction purification remains essential.
Purification Techniques
-
Molecular Distillation : 180–220°C, 0.001–0.01 mmHg, separates glyceryl ricinoleate (bp: 744.8°C at 760 mmHg) from unreacted acids and glycerol.
-
Crystallization : Ethanol/water mixtures (1:3 v/v) at −20°C precipitate high-purity ester (≥99%).
Stereochemical Considerations
The (9Z,12R) configuration is retained by:
-
Using enantiopure ricinoleic acid (≥98% ee) from castor oil.
-
Avoiding temperatures >150°C during esterification to prevent cis-trans isomerization.
-
Enzymatic catalysis, which favors the (12R) enantiomer via substrate specificity.
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Estolide formation | Use enzymatic catalysis |
| Racemization at C12 | Limit temperature to <150°C |
| Low glycerol solubility | Employ polar solvents (e.g., DMSO) |
| Hygroscopic byproducts | Molecular sieves (3Å) during reaction |
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted esters, which have various applications in the chemical and pharmaceutical industries .
Scientific Research Applications
Chemistry
- Emulsifier and Surfactant : It is widely used as an emulsifier in various formulations due to its ability to stabilize mixtures of oil and water.
- Chemical Reactions : The compound can undergo oxidation to produce epoxides and other derivatives, reduction to convert esters into alcohols, and substitution reactions that replace the ester group with other functional groups.
Biology
- Lipid Metabolism Studies : It serves as a model compound for studying lipid metabolism due to its structural similarity to naturally occurring lipids.
- Cell Culture Media Component : Its biocompatibility makes it suitable for use in cell culture media.
Medicine
- Drug Delivery Systems : The compound is being investigated for its potential in drug delivery applications due to its ability to form stable emulsions that can encapsulate therapeutic agents.
- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
Industry
- Cosmetics : Glyceryl ricinoleate is used in cosmetic formulations for its emollient properties.
- Food Additives : It finds application as a food additive where emulsification is required.
- Biodegradable Lubricants : The compound's biodegradable nature makes it an attractive option for environmentally friendly lubricants.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated the anti-inflammatory effects of glyceryl ricinoleate on COX enzymes, suggesting its potential use in managing inflammatory conditions . -
Lipid Interaction Studies :
Research exploring the interaction of glyceryl ricinoleate with lipid membranes revealed its ability to modulate membrane fluidity, which is crucial for cellular functions. -
Biocompatibility Assessments :
Investigations into the biocompatibility of this compound have shown promising results for its use in medical applications such as drug delivery systems .
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, which affects various cellular processes. The compound also interacts with specific molecular targets such as enzymes involved in lipid metabolism, influencing their activity and function .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula: C₂₁H₄₀O₅.
- Density: 1.009 g/cm³.
- Boiling point: 744.8°C.
- Flash point: 206.9°C.
- Refractive index: 1.496 .
Comparison with Structural Analogs
Structural Features and Classification
Physicochemical Properties
Key Observations :
- The 12-hydroxy group enhances hydrogen bonding, increasing boiling point and polarity compared to non-hydroxylated analogs.
- Conjugated dienes (e.g., 9,12-octadecadienoic esters) reduce oxidative stability but improve lubricity .
Biological Activity
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, commonly referred to as glyceryl ricinoleate, is a complex organic compound with the molecular formula C21H40O5. This compound is derived from ricinoleic acid and glycerol, and it exhibits various biological activities that make it significant in both pharmaceutical and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H40O5
- Molecular Weight : 372.54 g/mol
- CAS Number : 1323-38-2
- IUPAC Name : 2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester interacts with biological membranes and proteins, influencing various cellular processes:
- Modulation of Membrane Fluidity : The compound can alter the fluidity and permeability of lipid membranes, which is crucial for cellular function.
- Influence on Lipid Metabolism : It interacts with enzymes involved in lipid metabolism, potentially affecting their activity and function .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that glyceryl ricinoleate exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Glyceryl ricinoleate has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.
Antimicrobial Properties
The compound demonstrates antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents .
Research Findings and Case Studies
A review of recent studies highlights the diverse applications and biological activities of glyceryl ricinoleate:
- Phytochemical Analysis : A study conducted on ethanolic extracts containing glyceryl ricinoleate revealed significant antioxidant activity through DPPH radical scavenging assays. The results indicated a strong correlation between the concentration of glyceryl ricinoleate and its antioxidant capacity .
- Toxicological Assessments : Regulatory assessments indicate low toxicity for glyceryl ricinoleate based on repeated dose toxicity studies. No significant systemic or reproductive toxicity was observed in animal models at tested doses .
- Industrial Applications : Glyceryl ricinoleate is utilized as an emulsifier in food products and cosmetics due to its surfactant properties. Its biocompatibility also makes it suitable for drug delivery systems .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Glyceryl Ricinoleate | C21H40O5 | Antioxidant, anti-inflammatory |
| Glyceryl Monooleate | C21H40O4 | Emulsifier, surfactant |
| Oleic Acid | C18H34O2 | Antioxidant, anti-inflammatory |
Q & A
Q. How can researchers reliably identify and quantify (9Z,12R)-9-octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester in complex matrices?
- Methodology :
- Chromatographic Techniques : Use GC-MS or HPLC with polar columns (e.g., C18) paired with evaporative light scattering detectors (ELSD) or mass spectrometry for separation and quantification. For example, GC-MS retention time at ~44.7 min (C21H40O4 isomer) can distinguish it from similar fatty acid esters .
- Standards and Calibration : Employ authenticated standards (e.g., CAS 1323-38-2) to resolve ambiguities in molecular weight discrepancies (e.g., 372.546 vs. 356.54 g/mol, likely due to stereochemical or hydration differences) .
- Chromatographic Techniques : Use GC-MS or HPLC with polar columns (e.g., C18) paired with evaporative light scattering detectors (ELSD) or mass spectrometry for separation and quantification. For example, GC-MS retention time at ~44.7 min (C21H40O4 isomer) can distinguish it from similar fatty acid esters .
Q. What are the primary natural sources of this compound, and how can it be extracted efficiently?
Q. What are the baseline physicochemical properties critical for experimental design?
- Key Data :
- Thermal Stability : Decomposition occurs above 500 K; use differential scanning calorimetry (DSC) to monitor phase transitions .
- Viscosity : Dynamic viscosity decreases from 0.0002857 Pa·s at 500 K to 0.0000009 Pa·s at 944 K, relevant for flow-based synthesis .
Advanced Research Questions
Q. How does stereochemistry (9Z,12R) influence the compound’s biological activity and stability?
- Experimental Design :
- Enantiomeric Purity : Compare (9Z,12R) with (9E,12S) isomers using chiral HPLC or circular dichroism. Studies indicate the (9Z,12R) configuration enhances antioxidant activity due to optimal hydroxyl group orientation .
- Stability Studies : Monitor isomerization under UV light or thermal stress via NMR to assess configurational stability .
Q. What advanced synthetic strategies improve yield and purity of this ester?
- Methodology :
Q. How can researchers resolve contradictions in reported molecular weights (vs. g/mol)?
- Analytical Approach :
Q. What mechanistic pathways underlie its antioxidant and anti-inflammatory activities?
- Biological Assays :
- In Vitro Models : Use DPPH/ABTS radical scavenging assays (IC50 values) and lipoxygenase inhibition studies. The compound’s hydroxyl groups donate hydrogen atoms, quenching free radicals .
- In Vivo Studies : Administer in murine models (e.g., carrageenan-induced paw edema) to assess dose-dependent inhibition of COX-2 and TNF-α .
Methodological Challenges and Solutions
Q. Handling Hygroscopicity and Reactivity
Q. Addressing Ecological and Toxicity Data Gaps
- Testing Protocols :
- Follow OECD guidelines for acute oral toxicity (LD50 in rodents) and Daphnia magna assays for aquatic toxicity. Preliminary data classify it as H302 (harmful if swallowed) .
Critical Analysis of Contradictions
- Molecular Weight Discrepancy : (C21H40O5, 372.546 g/mol) and (C21H40O4, 356.54 g/mol) likely refer to distinct derivatives (e.g., glyceryl ricinoleate vs. monoolein). Validate with HRMS and synthetic controls .
- Biological Activity Variability : Differences in reported bioactivity (e.g., antioxidant potency) may stem from extraction methods or enantiomeric purity. Standardize protocols using USP-grade reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
